molecular formula C22H25Cl2FN4O3 B1663636 Chlorhydrate de géfitinib CAS No. 184475-55-6

Chlorhydrate de géfitinib

Numéro de catalogue: B1663636
Numéro CAS: 184475-55-6
Poids moléculaire: 483.4 g/mol
Clé InChI: QUINXWLATMJDQF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Gefitinib hydrochloride has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Gefitinib hydrochloride primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a type of protein found on the surface of cells and it plays a crucial role in cell growth and division . It is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .

Mode of Action

Gefitinib is an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme . This binding inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with EGFR . This action disrupts the normal functioning of these proteins, leading to a decrease in the proliferation of cancer cells that overexpress EGFR .

Biochemical Pathways

Gefitinib affects several biochemical pathways. It perturbs signal transduction pathways, apoptosis, cell cycle, FOXO-mediated transcription, p53 signaling pathway, and metabolic pathways . These disruptions stimulate cancer cell proliferation and inhibit apoptosis . Remarkably, opposite expression patterns of genes associated with metabolism of lipids and cholesterol biosynthesis were observed in colon versus small intestine organoids in response to gefitinib .

Pharmacokinetics

After oral administration, gefitinib is slowly absorbed with an average bioavailability of 60% . Peak plasma levels are reached 3-7 hours after administration, and the drug has a mean elimination half-life of 48 hours . Gefitinib undergoes extensive biotransformation and is predominantly excreted in feces, with renal elimination accounting for less than 7% of the administered dose .

Result of Action

The molecular and cellular effects of gefitinib’s action involve the inhibition of the EGFR tyrosine kinase, which leads to a decrease in the proliferation of cancer cells that overexpress EGFR . This results in the disruption of cell growth and division, thereby inhibiting the progression of cancers such as non-small cell lung carcinoma (NSCLC) that meet certain genetic mutation criteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of gefitinib. For instance, gefitinib is hydrolytically stable and cannot be classified as readily biodegradable . In domestic sewage treatment, residues of gefitinib are unlikely to significantly partition to the sludge solids and are therefore expected to enter the aquatic environment . The use of gefitinib is predicted to present an insignificant risk to the environment .

Safety and Hazards

Gefitinib is toxic and contains a pharmaceutically active ingredient . It can cause skin irritation and serious eye damage . It is suspected of causing cancer and damaging fertility or the unborn child . It may cause damage to organs through prolonged or repeated exposure if swallowed . It is very toxic to aquatic life with long-lasting effects .

Orientations Futures

The future of EGFR-directed therapies like Gefitinib will likely develop from exploring combination therapies, especially with immunotherapy . Early evidence suggests synergistic effects allowing for a more robust immune response, which holds promise for novel regimens in the treatment of HNSCC .

Analyse Biochimique

Biochemical Properties

Gefitinib hydrochloride selectively targets the mutant proteins in malignant cells . It inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with the EGFR . Therefore, it is only effective in cancers with mutated and overactive EGFR .

Cellular Effects

Gefitinib hydrochloride has been found to induce apoptosis following activation of the caspase 8 cascade . It also perturbs signal transduction pathways, apoptosis, cell cycle, FOXO-mediated transcription, p53 signaling pathway, and metabolic pathways .

Molecular Mechanism

Gefitinib hydrochloride is an inhibitor of the EGFR tyrosine kinase that binds to the adenosine triphosphate (ATP)-binding site of the enzyme . This binding inhibits EGFR tyrosine kinase, thereby inhibiting the downstream signaling cascades and resulting in inhibited malignant cell proliferation .

Temporal Effects in Laboratory Settings

In a study involving gefitinib-sensitive NSCLC cell line HCC827, gefitinib treatment caused the cells to undergo apoptosis following activation of the caspase 8 cascade . The expression of p27, a cyclin-dependent kinase (CDK) inhibitor, was found to increase during this process .

Dosage Effects in Animal Models

In animal models, weekly dosing with Gefitinib had similar or better efficacy than the daily dosing regimen in pre-clinical models of NSCLC . The systemic exposure to gefitinib in elderly patients was slightly higher than that in younger patients .

Metabolic Pathways

Gefitinib hydrochloride undergoes extensive hepatic metabolism by CYP3A4 . The O-demethylation, oxidative defluorination, and oxidation of gefitinib were among the metabolic pathways identified .

Transport and Distribution

The transporters involved in the pharmacokinetics of gefitinib hydrochloride consist of the ATP-binding cassette and the solute carrier superfamily . Understanding the pharmacokinetics property of gefitinib may provide valuable and new information for dealing with drug resistance and making personalized therapy regarding their interindividual variability .

Subcellular Localization

Gefitinib hydrochloride treatment caused the NSCLC cells to undergo apoptosis following activation of the caspase 8 cascade . During this process, the expression of p27, a cyclin-dependent kinase (CDK) inhibitor, was found to increase, and this increase was accompanied by translocation of p27 from the nucleus to the cytoplasm .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Plusieurs voies de synthèse du chlorhydrate de gefitinib ont été décrites dans la littérature. Une méthode notable implique une synthèse en quatre étapes à partir de la 2,4-dichloro-6,7-diméthoxy-quinazoline . Les étapes comprennent :

    Monodéméthylation : du noyau diméthoxyquinazoline utilisant le liquide ionique triméthylammonium heptachlorodialuminate.

    Substitution aromatique nucléophile : avec la 3-chloro-4-fluoroaniline.

    Désacétylation : pour éliminer les groupes protecteurs.

    O-alkylation : pour introduire le groupe morpholinopropoxy.

Méthodes de production industrielle : Les méthodes de production industrielle du chlorhydrate de gefitinib impliquent souvent des voies de synthèse similaires mais sont optimisées pour une production à grande échelle. Ces méthodes évitent généralement les réactifs dangereux et emploient des conditions de réaction plus douces pour assurer la sécurité et l'efficacité .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de gefitinib subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent des intermédiaires tels que la 6,7-diméthoxyquinazoline et le produit final, le chlorhydrate de gefitinib .

4. Applications de la recherche scientifique

Le chlorhydrate de gefitinib a un large éventail d'applications de recherche scientifique :

5. Mécanisme d'action

Le chlorhydrate de gefitinib inhibe la tyrosine kinase EGFR en se liant à son site de liaison à l'adénosine triphosphate (ATP). Cette inhibition empêche la phosphorylation des résidus tyrosine sur l'EGFR, bloquant ainsi les voies de signalisation en aval qui favorisent la prolifération et la survie cellulaires . Le composé est particulièrement efficace dans les cellules cancéreuses présentant une surexpression ou une mutation de l'EGFR .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de gefitinib est souvent comparé à d'autres inhibiteurs de la tyrosine kinase EGFR, tels que l'erlotinib et l'afatinib . Bien que tous ces composés ciblent l'EGFR, le chlorhydrate de gefitinib est unique en termes d'affinité de liaison spécifique et de sélectivité pour certaines mutations de l'EGFR. Des études ont montré que le chlorhydrate de gefitinib a une efficacité similaire à celle de l'erlotinib mais avec un profil de sécurité meilleur, ce qui le rend plus adapté à certaines populations de patients .

Composés similaires :

Les propriétés uniques du chlorhydrate de gefitinib et son mécanisme d'action ciblé en font un composé précieux dans le traitement de types spécifiques de cancer, en particulier le CPNPC avec des mutations EGFR.

Propriétés

IUPAC Name

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClFN4O3.ClH/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15;/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUINXWLATMJDQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25Cl2FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597850
Record name N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184475-56-7, 184475-55-6
Record name 4-Quinazolinamine, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184475-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gefitinib hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184475556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gefitinib hydrochloride
Reactant of Route 2
Reactant of Route 2
Gefitinib hydrochloride
Reactant of Route 3
Reactant of Route 3
Gefitinib hydrochloride
Reactant of Route 4
Reactant of Route 4
Gefitinib hydrochloride
Reactant of Route 5
Reactant of Route 5
Gefitinib hydrochloride
Reactant of Route 6
Reactant of Route 6
Gefitinib hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.